Fmoc-2,6-二氟-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

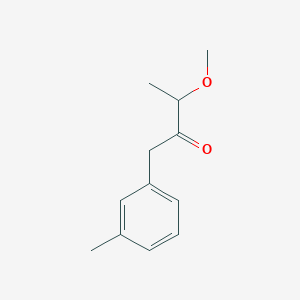

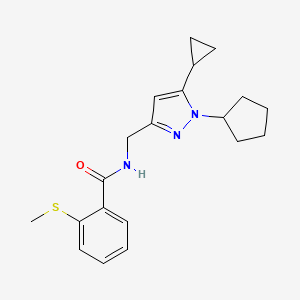

Fmoc-2,6-Difluoro-L-Phenylalanine is a research product with the molecular formula C24H19F2NO4 and a molecular weight of 423.41 . It is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine involves the self-assembly of Fmoc–phenylalanine to hydrogel formation . Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Molecular Structure Analysis

The molecular structure of Fmoc-2,6-Difluoro-L-Phenylalanine is represented by the formula C24H19F2NO4 .Chemical Reactions Analysis

The chemical reactions of Fmoc-2,6-Difluoro-L-Phenylalanine involve the self-assembly of Fmoc–phenylalanine to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-2,6-Difluoro-L-Phenylalanine are represented by the molecular formula C24H19F2NO4 .科学研究应用

抗菌复合材料

Fmoc-2,6-二氟-L-苯丙氨酸用于抗菌复合材料的开发。这些材料结合了由 Fmoc-五氟-l-苯丙氨酸-OH 形成的纳米组装体,展示了显着的抗菌能力并影响细菌形态。将这些纳米组装体整合到树脂基复合材料中可以抑制细菌生长并保持其机械和光学性能,展示了生物医学应用中的一种有前途的方法 (Schnaider 等人,2019)。

自组装和水凝胶化

该化合物参与氨基酸衍生物的自组装和水凝胶化过程。研究表明,在 Fmoc-2,6-二氟-L-苯丙氨酸上引入单个卤素取代基可显着增强其自组装成淀粉样纤维,这对于水性溶剂中的水凝胶化至关重要。这一发现突出了原子取代对水凝胶化剂的自组装和凝胶化性质的影响 (Ryan 等人,2010)。

信号转导研究

这种氨基酸衍生物已被合成用于信号转导研究。其类似物带有正交保护,适用于制备靶向各种信号转导途径的抑制剂。该应用在研究 SH2 和 PTP 结构域和蛋白质酪氨酸磷酸酶方面特别相关 (Yao 等人,1999)。

增强的水凝胶性能

据报道,Fmoc-2,6-二氟-L-苯丙氨酸的自组装和水凝胶化非常有效。它在低浓度下迅速形成刚性超分子凝胶,突出了其在最小氨基酸支架中进行功能性自组装的潜力。此功能对于理解水凝胶化现象和设计新型小分子水凝胶化剂至关重要 (Ryan 等人,2010)。

水凝胶中的纳米管形成

Fmoc-2,6-二氟-L-苯丙氨酸的阳离子修饰衍生物可以在水凝胶中形成独特的片状纳米管结构。这些结构与阳离子衍生物不同,并且取决于 C 末端的正电荷。本研究深入了解了结构修饰对 Fmoc-Phe 衍生物的自组装途径和水凝胶化的影响 (Rajbhandary 等人,2017)。

合成和结构研究

Fmoc-2,6-二氟-L-苯丙氨酸已用于合成各种氨基酸衍生物。这些合成有助于理解生物医学研究中的结构和超分子特征,并且对于开发有效的水凝胶化剂、生物材料和治疗剂至关重要 (Bojarska 等人,2020)。

作用机制

The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves the self-assembly of Fmoc–phenylalanine to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

未来方向

The future directions of Fmoc-2,6-Difluoro-L-Phenylalanine involve the self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

属性

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKYWXMLHBTJJW-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)

![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)

![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)

![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2658549.png)